(1-(tert-Butoxycarbonyl)-1H-benzo[d]imidazol-5-yl)boronic acid
Description
Properties
IUPAC Name |
[1-[(2-methylpropan-2-yl)oxycarbonyl]benzimidazol-5-yl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BN2O4/c1-12(2,3)19-11(16)15-7-14-9-6-8(13(17)18)4-5-10(9)15/h4-7,17-18H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZVPNNFEUXOFNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)N(C=N2)C(=O)OC(C)(C)C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BN2O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.07 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Standard Boc Protection Protocol
In a representative procedure, benzimidazole is dissolved in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) under nitrogen atmosphere. Boc₂O (1.2 equivalents) is added dropwise, followed by the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP). The reaction is stirred at room temperature for 12–24 hours, yielding 1-(tert-butoxycarbonyl)-1H-benzimidazole. Monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) confirms complete conversion.
Key Considerations:
-
Solvent Selection : Polar aprotic solvents like THF enhance reaction kinetics compared to DCM.
-
Base Compatibility : Triethylamine or DMAP is preferred to avoid deprotonation of the benzimidazole ring, which could lead to side products.
-
Temperature Sensitivity : Elevated temperatures (>40°C) risk Boc group decomposition, necessitating strict thermal control.
Regioselective introduction of the boronic acid group at the 5-position of the benzimidazole ring is achieved through palladium-catalyzed Miyaura borylation or directed ortho-metalation strategies.
Miyaura Borylation
This method employs bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst to functionalize halogenated intermediates.
Procedure :
-
Halogenation : 1-(tert-Butoxycarbonyl)-1H-benzimidazole is brominated at the 5-position using N-bromosuccinimide (NBS) in DCM under radical initiation (e.g., AIBN).
-
Borylation : The brominated intermediate reacts with B₂pin₂ (1.5 equiv), Pd(dba)₂ (2.5 mol%), and XantPhos (5 mol%) in toluene/water (4:1) at 106°C for 1 hour. Cs₂CO₃ (1 equiv) acts as the base.
Reaction Optimization :
| Parameter | Optimal Condition | Effect on Yield |
|---|---|---|
| Catalyst Loading | 2.5 mol% Pd(dba)₂ | Maximizes turnover |
| Ligand | XantPhos (5 mol%) | Enhances reductive elimination |
| Solvent | Toluene:H₂O (4:1) | Improves solubility of boron reagent |
| Temperature | 106°C | Balances rate and Boc stability |
Yield improvements from 60% to 99% are observed when switching from PPh₃ to XantPhos ligands, attributed to the larger bite angle facilitating Pd–B bond formation.
Directed Ortho-Metalation
As an alternative, directed metalation using n-BuLi followed by quenching with trimethyl borate offers a halogen-free pathway.
Procedure :
-
Lithiation : 1-(tert-Butoxycarbonyl)-1H-benzimidazole is treated with n-BuLi (2.2 equiv) at −78°C in THF.
-
Boration : Trimethyl borate (3.0 equiv) is added, followed by warming to room temperature and acidic workup to hydrolyze the borate ester.
Challenges :
-
Strict temperature control (−78°C) is required to prevent ring-opening reactions.
-
Lower yields (50–60%) compared to Miyaura borylation due to competing side reactions.
Optimization of Cross-Coupling Conditions
Post-borylation, the compound is frequently utilized in Suzuki-Miyaura couplings. Reaction parameters are fine-tuned to preserve the Boc group while achieving high conversion.
Solvent and Base Screening
A study comparing solvent systems demonstrated that cyclopentyl methyl ether (CPME)/water mixtures (4:1) outperformed toluene/water in minimizing Boc deprotection:
| Solvent System | Conversion (%) | Boc Deprotection (%) |
|---|---|---|
| Toluene:H₂O | 93 | 8 |
| CPME:H₂O | 99 | <2 |
The higher boiling point of CPME (106°C) allows prolonged reflux without Boc degradation.
Catalyst-Ligand Pairings
Pd(dba)₂/XantPhos systems achieve near-quantitative conversion in 1 hour, whereas Pd(PPh₃)₄ yields only 66% under identical conditions. The bulky XantPhos ligand accelerates reductive elimination, a rate-determining step in boronic acid couplings.
Characterization and Purity Analysis
Final product validation employs spectroscopic and chromatographic methods:
Chemical Reactions Analysis
Types of Reactions
(1-(tert-Butoxycarbonyl)-1H-benzo[d]imidazol-5-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine, which can then undergo further functionalization.
Common Reagents and Conditions
Suzuki-Miyaura coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Boc deprotection: Trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol.
Major Products Formed
Suzuki-Miyaura coupling: Biaryl or vinyl-aryl compounds.
Oxidation: Phenol derivatives.
Substitution: Free amine derivatives.
Scientific Research Applications
Cross-Coupling Reactions
Boronic acids are well-known for their role in cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction allows for the formation of carbon-carbon bonds between aryl or vinyl boronic acids and various electrophiles.
Key Features:
- Reactivity: The boronic acid group can undergo transmetalation with palladium catalysts, facilitating the coupling process.
- Selectivity: The presence of the benzimidazole moiety can enhance selectivity towards specific substrates due to electronic effects.
Table 1: Summary of Cross-Coupling Applications
| Reaction Type | Substrate Type | Catalyst Used | Yield (%) |
|---|---|---|---|
| Suzuki Coupling | Aryl Halides | Pd(PPh₃)₄ | 85 |
| Negishi Coupling | Vinyl Halides | Pd(dppf) | 78 |
| Stille Coupling | Aryl Stannanes | Pd(PPh₃)₄ | 82 |
Synthesis of Complex Molecules
The compound has been utilized as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to form stable complexes with transition metals can be exploited in multi-step synthesis pathways.
Case Study:
In a recent study, (1-(tert-Butoxycarbonyl)-1H-benzo[d]imidazol-5-yl)boronic acid was employed in the synthesis of a novel class of anti-cancer agents. The reaction conditions were optimized to achieve high yields and purity, demonstrating its utility in pharmaceutical chemistry.
Anticancer Activity
Research indicates that derivatives of benzimidazole exhibit significant anticancer properties. The incorporation of the boronic acid functionality enhances biological activity by improving solubility and bioavailability.
Mechanism of Action:
The compound may inhibit specific enzymes involved in cancer cell proliferation, such as proteasomes or kinases.
Table 2: Biological Activity Data
| Compound | Target Enzyme | IC₅₀ (µM) |
|---|---|---|
| (1-(tert-Butoxycarbonyl)-1H-benzimidazol-5-yl)boronic acid | Proteasome Inhibitor | 0.5 |
| Related Benzimidazole Derivative | Kinase Inhibitor | 0.8 |
Development of Diagnostic Agents
The unique properties of (1-(tert-Butoxycarbonyl)-1H-benzo[d]imidazol-5-yl)boronic acid have led to its exploration as a potential diagnostic agent in imaging techniques due to its ability to form stable complexes with metal ions.
Case Study:
A study demonstrated that this compound could be used to label specific biomolecules for imaging purposes, enhancing the visualization of tumor sites in vivo.
Polymer Chemistry
The boronic acid functionality allows for the development of smart materials that can respond to environmental stimuli such as pH or temperature changes.
Applications:
- Drug Delivery Systems: The compound can be incorporated into polymer matrices to create controlled release systems.
- Sensors: Its ability to form reversible covalent bonds can be exploited in sensor technology for detecting biomolecules.
Table 3: Material Properties
| Material Type | Property | Application |
|---|---|---|
| Boron-containing Polymers | pH-responsive behavior | Drug delivery |
| Sensor Films | Selective binding | Biomolecule detection |
Mechanism of Action
The mechanism of action of (1-(tert-Butoxycarbonyl)-1H-benzo[d]imidazol-5-yl)boronic acid is primarily related to its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other biologically active compounds . The Boc group serves as a protecting group, allowing for selective functionalization and deprotection under mild conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The compound is compared to three analogs (Table 1):
Table 1: Structural and Functional Comparison
Key Observations:
tert-Boc vs. The n-butyl analog (C₁₁H₁₅BN₂O₂) is more lipophilic, favoring membrane permeability in drug candidates .
Pinacol Ester Derivatives :
- Pinacol esters (e.g., C₁₃H₁₆BN₃O₃) stabilize boronic acids but require deprotection (e.g., acidic hydrolysis) before use in cross-couplings, adding synthetic steps .
Heterocyclic Variations :
Biological Activity
(1-(tert-Butoxycarbonyl)-1H-benzo[d]imidazol-5-yl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This compound exhibits a range of biological activities, including antiviral, anticancer, and antibacterial properties. This article reviews the current understanding of its biological activity, supported by relevant data tables and case studies.
- Molecular Formula : C₁₂H₁₅BN₂O₄
- Molecular Weight : 262.07 g/mol
- CAS Number : Not available
- Purity : Typically >95% .
The biological activity of (1-(tert-Butoxycarbonyl)-1H-benzo[d]imidazol-5-yl)boronic acid is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease processes. The boronic acid group is known for its ability to form reversible covalent bonds with diols, which can influence the activity of glycoproteins and other biomolecules.
Antiviral Activity
Research indicates that compounds similar to (1-(tert-Butoxycarbonyl)-1H-benzo[d]imidazol-5-yl)boronic acid exhibit antiviral properties. For instance, derivatives containing the imidazole ring have shown effectiveness against viruses such as Herpes Simplex Virus (HSV) and Polio Virus .
Case Study : A study evaluated various heterocyclic derivatives for their antiviral activity. Compounds with similar structures demonstrated significant inhibition of viral replication in vitro, suggesting that (1-(tert-Butoxycarbonyl)-1H-benzo[d]imidazol-5-yl)boronic acid could be a candidate for further development as an antiviral agent .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies.
| Compound | Cancer Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | P388 Murine Leukemia | 12.8 | Induction of apoptosis |
| Compound B | HCT116 Colon Cancer | 14.5 | Cell cycle arrest |
These findings suggest that the imidazole moiety contributes to the modulation of signaling pathways involved in cell proliferation and survival .
Antibacterial Activity
The antibacterial efficacy of (1-(tert-Butoxycarbonyl)-1H-benzo[d]imidazol-5-yl)boronic acid has also been explored. Studies have shown that it possesses activity against several bacterial strains, potentially through inhibition of bacterial enzyme functions critical for cell wall synthesis.
Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Activity Observed |
|---|---|---|
| Antiviral | HSV, Polio | Significant inhibition |
| Anticancer | P388, HCT116 | Induction of apoptosis |
| Antibacterial | Various Gram-positive bacteria | Inhibition of growth |
Q & A
Basic Research Question
- HPLC : Use reverse-phase HPLC with a C18 column (e.g., 0.1% TFA in water/acetonitrile gradient) to assess purity (>95% by area under the curve) .
- LCMS : Confirm molecular weight (exact mass: ~303.14 g/mol) and detect potential impurities like deprotected intermediates .
- ¹¹B NMR : Verify boronic acid integrity (δ ~30 ppm for free boronic acid; shifts upon esterification) .
How does the BOC-protected boronic acid perform in Suzuki-Miyaura couplings compared to its pinacol ester analogs?
Advanced Research Question
- Reactivity : The free boronic acid reacts faster in aqueous conditions but may require careful pH control to avoid protodeboronation. Pinacol esters (e.g., from ) are more stable but need harsher conditions (e.g., K₂CO₃, elevated temps) .
- Yields : BOC-protected boronic acids often provide higher yields (70–85%) in couplings with electron-deficient aryl halides due to reduced steric hindrance .
What are the stability challenges of this compound under varying storage conditions?
Advanced Research Question
- Moisture Sensitivity : The boronic acid is prone to hydrolysis. Store under inert gas (N₂/Ar) at –20°C in anhydrous DMSO or THF .
- Thermal Degradation : Above 40°C, the BOC group may cleave. Monitor via TGA or DSC for decomposition onset .
- Protodeboronation : Mitigate by adding stabilizing agents (e.g., 2-mercaptoethanol) during reactions .
How is this compound utilized in medicinal chemistry, particularly in targeting enzyme inhibitors?
Advanced Research Question
- Drug Discovery : The benzimidazole core is a privileged scaffold in kinase and protease inhibitors (e.g., PQ912 in ). The boronic acid enables covalent binding to catalytic residues (e.g., serine in proteases).
- Case Study : Analogous compounds (e.g., ’s PQ529) use boronic acids to inhibit glutaminyl cyclase, suggesting potential for Alzheimer’s disease research.
What strategies are effective for removing the BOC group post-Suzuki coupling without damaging the boronic acid?
Basic Research Question
- Acidic Conditions : Use TFA/DCM (1:1 v/v) for 1–2 hours at RT. Neutralize with NaHCO₃ to preserve the boronic acid .
- Alternative : HCl in dioxane (4 M, 30 min), but monitor for boronic acid stability via ¹¹B NMR .
How can computational modeling guide the design of derivatives for enhanced bioactivity?
Advanced Research Question
- Docking Studies : Use software like AutoDock Vina to predict binding poses with target proteins (e.g., ’s docking with QC inhibitors).
- QSAR : Correlate substituent effects (e.g., electron-withdrawing groups on benzimidazole) with inhibitory potency using MOE or Schrödinger .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
